molecular formula C27H21FN6OS B2577688 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one CAS No. 896798-21-3

1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one

Cat. No.: B2577688
CAS No.: 896798-21-3
M. Wt: 496.56
InChI Key: ZHLRMQUODBLWIR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a sophisticated synthetic organic compound designed for advanced biochemical research. Its molecular architecture, featuring a [1,2,4]triazolo[1,5-c]quinazoline core linked to a benzimidazole unit via a sulfanyl-ethanone bridge, suggests potential as a scaffold for developing enzyme inhibitors. Compounds with triazoloquinazoline structures are frequently investigated for their kinase inhibitory activity , making them valuable tools in cancer research and signal transduction studies . The presence of the benzimidazole moiety, a common feature in many bioactive molecules, further enhances its potential to interact with biological targets like protein kinases. This reagent is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies , and as a key intermediate in the synthesis of more complex pharmacological probes. Researchers can utilize this compound to explore novel mechanisms of action and to identify potential lead structures for therapeutic development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN6OS/c1-17-29-22-8-4-5-9-23(22)33(17)15-14-25-31-26-20-6-2-3-7-21(20)30-27(34(26)32-25)36-16-24(35)18-10-12-19(28)13-11-18/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLRMQUODBLWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure comprising a benzodiazole , triazole , and quinazoline moiety. These structural components are often associated with various pharmacological activities. The presence of a 4-fluorophenyl group may enhance its lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antioxidant

Table 1: Summary of Biological Activities Associated with Similar Compounds

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation through apoptosis induction.
Anti-inflammatoryReduction of pro-inflammatory cytokines in vitro and in vivo models.
AntioxidantScavenging of free radicals and reduction of oxidative stress markers.
AntimicrobialInhibition of bacterial growth in various strains.

The biological activity of the compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The interaction with specific receptors can lead to altered cellular signaling pathways.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related compound featuring a benzodiazole moiety. The results demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition at low concentrations (45.69 μM) . This suggests that the target compound may possess similar anticancer properties.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, compounds structurally related to the target compound significantly reduced the expression levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . This highlights the potential for therapeutic applications in inflammatory diseases.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Preliminary findings suggest that modifications to the core structure can enhance selectivity and potency against targeted biological pathways.

Table 2: Key Research Findings on Structural Modifications

Structural ModificationObserved EffectReference
Addition of methyl groupsIncreased lipophilicity and cellular uptake
Halogen substitutionsEnhanced receptor binding affinity
Variations in side chainsAltered pharmacological profiles

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that compounds structurally similar to 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one exhibit significant antimicrobial activity. For example, derivatives containing the triazole ring have shown promising antibacterial and antifungal properties. In one study, compounds were screened for their effectiveness against various bacterial strains and fungi, revealing that certain modifications to the benzodiazole moiety enhanced activity significantly .

Anticancer Activity

The compound's structure suggests potential anticancer properties. The presence of the quinazoline and triazole rings is associated with various mechanisms of action against cancer cells. Research indicates that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. Investigations into cell cycle arrest and apoptosis pathways are ongoing to elucidate the exact mechanisms .

Case Study 1: Antimicrobial Screening

A comprehensive study involved synthesizing a series of derivatives based on the core structure of 1-(4-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one . The synthesized compounds underwent antimicrobial screening against standard strains such as E. coli and Staphylococcus aureus. Results indicated that modifications at specific positions on the triazole ring led to enhanced antibacterial activity .

CompoundStructure ModificationAntibacterial Activity
Compound ATriazole ring substitutionHigh
Compound BBenzodiazole modificationModerate
Compound CQuinazoline alterationLow

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer potential, derivatives of the compound were tested against human cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth in breast and prostate cancer models. Mechanistic studies revealed that these compounds could trigger apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Triazoloquinazoline Derivatives

highlights several 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines, such as 5-cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline . Key differences include:

  • Biological Activity : Fluorophenyl groups in both compounds likely improve antimicrobial efficacy, but the benzodiazolyl group in the target may confer additional anticancer activity .

Table 1: Comparison of Triazoloquinazoline Derivatives

Compound Core Structure Key Substituents Yield Biological Activity
Target Compound Triazoloquinazoline Benzodiazolyl ethyl, fluorophenyl N/A Antimicrobial (hypothesized)
5-Cyclopentyl-2-(4-fluorophenyl) Triazoloquinazoline Cyclopentyl, fluorophenyl 39.5% Undisclosed (structural focus)

Triazole-Linked Sulfanyl Ethanones

describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, sharing the sulfanyl ethanone group. Key distinctions:

  • Fluorophenyl vs. Difluorophenyl : The target’s single fluorine substitution may reduce metabolic degradation compared to difluorophenyl derivatives .

Table 2: Sulfanyl Ethanone Derivatives

Compound Core Structure Fluorine Substitution Sulfur Group Synthesis Method
Target Compound Triazoloquinazoline 4-Fluorophenyl Sulfanyl Multi-step (hypothesized)
Compound 1,2,4-Triazole 2,4-Difluorophenyl Sulfanyl Sodium ethoxide/α-haloketone

Benzodiazolyl and Thiazole Analogues

describes 1-(1,3-benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone, which replaces the triazole with a thiazole. Key contrasts:

  • Electron Effects : The nitro group in ’s compound may increase electrophilicity, whereas the target’s benzodiazolyl group could enhance π-π stacking interactions.
  • Bioactivity : Thiazoles are associated with antitubercular activity (), while triazoloquinazolines are linked to broader antimicrobial applications .

Q & A

Q. Table 1. Key Synthetic Parameters for Triazoloquinazoline Derivatives

ParameterOptimal ConditionYield RangeReference
Reaction Temperature110–120°C (reflux)35–45%
CatalystZnCl₂ (0.1 equiv)+15% yield
SolventDMFImproved solubility

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueKey Data PointsReference
¹H NMR (400 MHz, CDCl₃)δ 8.2 ppm (quinazoline H)
LC-MS (ESI⁺)m/z 421.2 [M+H]⁺

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